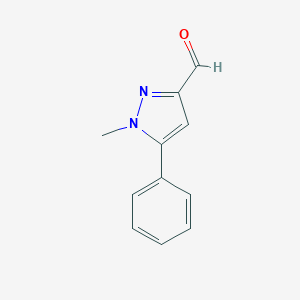

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEKFZHCMVDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559286 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124344-94-1 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The addition of a carbaldehyde functional group at the 3-position provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this valuable intermediate, focusing on the underlying chemical principles and offering practical, field-proven insights.

Strategic Synthesis Pathway

The most logical and efficient pathway for the synthesis of this compound involves a two-step sequence:

-

Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Vilsmeier-Haack Formylation: The subsequent introduction of the carbaldehyde group onto the pre-formed pyrazole ring.

This approach is favored due to the ready availability of starting materials, high potential yields, and well-established reaction mechanisms.

Part 1: Synthesis of the Precursor: 1-methyl-5-phenyl-1H-pyrazole

The foundational step is the synthesis of the pyrazole core. This is achieved through the reaction of benzoylacetone (1-phenyl-1,3-butanedione) and methylhydrazine.

Reaction Mechanism and Regioselectivity

The reaction proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of benzoylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.

A critical consideration in this reaction is regioselectivity . Benzoylacetone is an unsymmetrical dicarbonyl compound, and its reaction with methylhydrazine can potentially lead to two isomeric pyrazoles: 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. Generally, the less sterically hindered and more electrophilic carbonyl group is favored for the initial attack. In benzoylacetone, the ketone adjacent to the methyl group is typically more reactive towards nucleophiles than the ketone adjacent to the phenyl group. However, the reaction conditions can influence the regioselectivity. For the synthesis of the desired 1-methyl-5-phenyl isomer, it is crucial to control the reaction conditions to favor the attack of the substituted nitrogen of methylhydrazine at the carbonyl carbon adjacent to the phenyl group.

Diagram of the Synthesis of 1-methyl-5-phenyl-1H-pyrazole

Caption: Synthesis of the pyrazole precursor.

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Benzoylacetone | 162.19 | - | 16.2 g | 0.1 |

| Methylhydrazine | 46.07 | 0.87 | 4.6 g | 0.1 |

| Ethanol | 46.07 | 0.789 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (16.2 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the benzoylacetone is completely dissolved.

-

Add a catalytic amount of glacial acetic acid (1 mL) to the solution.

-

Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-methyl-5-phenyl-1H-pyrazole.

-

Dry the purified product under vacuum.

Characterization of 1-methyl-5-phenyl-1H-pyrazole:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30-7.50 (m, 5H, Ar-H), 6.35 (d, 1H, J = 1.8 Hz, pyrazole-H4), 3.75 (s, 3H, N-CH₃), 2.30 (s, 1H, pyrazole-H3).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 151.0 (C5), 140.0 (C3), 130.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-C), 107.0 (C4), 37.0 (N-CH₃).

-

Mass Spectrometry (EI): m/z 158.10 (M⁺).

Part 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole

The second step involves the electrophilic substitution of the pyrazole ring to introduce the carbaldehyde group. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing the Vilsmeier reagent, a chloroiminium salt, as the electrophile.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier reagent is typically prepared in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This highly electrophilic species then attacks the electron-rich pyrazole ring, typically at the C4 position. However, in a 1,5-disubstituted pyrazole, the C3 position is also susceptible to electrophilic attack. The resulting iminium salt is then hydrolyzed during the workup to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction

Caption: Formylation of the pyrazole precursor.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1-methyl-5-phenyl-1H-pyrazole | 158.20 | - | 15.8 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 15.3 g (9.3 mL) | 0.1 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |

| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed | - |

| Magnesium sulfate (anhydrous) | 120.37 | - | As needed | - |

Procedure:

Safety Precaution: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (50 mL) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (15.3 g, 0.1 mol) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound:

-

Appearance: Expected to be a light orange crystalline powder.[2]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.90 (s, 1H, -CHO), 7.40-7.60 (m, 5H, Ar-H), 6.90 (s, 1H, pyrazole-H4), 3.85 (s, 3H, N-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 185.0 (C=O), 152.0 (C5), 145.0 (C3), 130.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-C), 115.0 (C4), 37.5 (N-CH₃).

-

IR (KBr, cm⁻¹): ~1680 (C=O stretching, aldehyde), ~3100 (C-H stretching, aromatic), ~2850, 2750 (C-H stretching, aldehyde).

-

Mass Spectrometry (EI): m/z 186.08 (M⁺).[2]

Conclusion

This guide outlines a robust and reliable two-step synthesis of this compound. The pathway, commencing with the Knorr pyrazole synthesis and followed by a Vilsmeier-Haack formylation, offers a practical approach for obtaining this versatile building block in good yield. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery. Adherence to the described procedures and safety precautions is paramount for successful and safe execution.

References

- BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.

- Al-Ostoot, F. H., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 97(10), 1645-1652.

Sources

An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs.[1] The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, making it a valuable building block for the design of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The introduction of a carbaldehyde (formyl) group onto the pyrazole ring, as in this compound, provides a reactive handle for further chemical transformations. This aldehyde functionality can readily participate in a variety of reactions, such as condensations, oxidations, and nucleophilic additions, enabling the synthesis of a diverse array of more complex molecules with potential biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a carbaldehyde group at the C3 position.

Molecular Structure Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible method for the synthesis of this compound from 1-methyl-5-phenyl-1H-pyrazole.

Materials:

-

1-methyl-5-phenyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectral Analysis and Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic techniques. The following are the predicted spectral data for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | -CHO |

| ~7.8 | s | 1H | Pyrazole H4 |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~3.9 | s | 3H | N-CH₃ |

Note: Predicted using NMRDB.org. The exact chemical shifts and coupling constants should be determined experimentally.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~150 | Pyrazole C5 |

| ~145 | Pyrazole C3 |

| ~130-128 | Phenyl carbons |

| ~110 | Pyrazole C4 |

| ~38 | N-CH₃ |

Note: Predicted using NMRDB.org.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~2850-2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1550 | Medium | Pyrazole ring stretch |

Note: Predicted based on typical functional group frequencies.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186.21. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the phenyl ring.

Chemical Reactivity and Potential Applications

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Reactivity and Derivatization Diagram

Caption: Potential chemical transformations of this compound.

The diverse derivatives that can be synthesized from this core scaffold have potential applications in:

-

Drug Discovery: As building blocks for the synthesis of novel compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. The pyrazole nucleus is a key feature in several marketed drugs, and the ability to easily derivatize the aldehyde group allows for the exploration of a large chemical space.

-

Materials Science: The conjugated system of the pyrazole and phenyl rings, which can be extended through reactions at the aldehyde, suggests potential applications in the development of organic electronics, dyes, and sensors.

-

Agrochemicals: Pyrazole derivatives have also found use as herbicides and insecticides, and new derivatives can be screened for such activities.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular architectures. The predicted physicochemical and spectral properties outlined in this guide provide a solid foundation for researchers to design and execute experiments involving this compound. Further exploration of the chemical space accessible from this scaffold is likely to yield novel molecules with interesting biological and material properties.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.

-

nmrdb.org. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, structural features, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 124344-94-1[1]

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.21 g/mol [1]

-

InChI Key: AGEKFZHCMVDIFA-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Melting Point | 46-48°C | [2] |

| Boiling Point | 355.4°C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 168.7°C | [2] |

Chemical Structure and Visualization

The molecular structure of this compound consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a formyl (aldehyde) group at the C3 position.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (General, adapted for pyrazole-3-carbaldehydes):

-

Step 1: Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be carefully controlled. Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Step 2: Formylation Reaction: Dissolve the starting material, 1-methyl-5-phenyl-1H-pyrazole, in an appropriate solvent (often excess DMF can be used). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Step 3: Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature typically ranging from 60-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Step 5: Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. The product may precipitate out of the solution.

-

Step 6: Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The Vilsmeier reagent is sensitive to moisture, which can decompose it and reduce the yield. An inert atmosphere prevents this.

-

Controlled Addition at Low Temperature: The formation of the Vilsmeier reagent and the initial formylation reaction are often exothermic. Low-temperature addition helps to control the reaction rate and prevent unwanted side reactions.

-

Heating: The electrophilic substitution of the pyrazole ring often requires thermal energy to proceed at a reasonable rate.

-

Aqueous Workup: The hydrolysis of the iminium salt intermediate is a crucial step to generate the final aldehyde product.

Spectroscopic Characterization

While a publicly available, peer-reviewed source for the complete spectral data of this compound was not identified, data for closely related analogs and general knowledge of pyrazole chemistry allow for the prediction of key spectral features. The following table summarizes expected and reported spectral data for analogous compounds.

| Spectroscopic Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (ν) |

| ¹H NMR | Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. For a similar compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton appears at δ 10.02 ppm. Aromatic Protons (Phenyl & Pyrazole): A complex multiplet in the range of δ 7.0-8.0 ppm. Methyl Protons (N-CH₃): A singlet typically around δ 3.8-4.2 ppm. |

| ¹³C NMR | Aldehydic Carbonyl (C=O): A resonance in the highly deshielded region, expected around δ 185-195 ppm. For a related pyrazole-4-carbaldehyde, this peak is observed at δ 186.2 ppm. Pyrazole and Phenyl Carbons: Resonances in the aromatic region of δ 110-155 ppm. Methyl Carbon (N-CH₃): A signal in the aliphatic region, typically around δ 35-40 ppm. |

| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region. |

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a reactive carbaldehyde group at the 3-position of the 1-methyl-5-phenyl-1H-pyrazole core provides a versatile synthetic handle for the construction of a diverse library of potential drug candidates.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Agents: The pyrazole nucleus is present in several compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.

-

Antimicrobial and Antifungal Agents: Many pyrazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.

-

Antiviral Agents: The structural features of pyrazoles make them attractive candidates for the development of novel antiviral drugs.

The aldehyde functionality of this compound can be readily transformed into a wide array of other functional groups or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Potential Synthetic Transformations for Drug Discovery:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Condensation Reactions: Reaction with active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be further functionalized.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not explicitly documented, synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular libraries. The established biological importance of the pyrazole scaffold further underscores the potential of this compound in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2][3] Derivatives of this five-membered 1,2-diazole are integral to drugs treating a wide spectrum of diseases, from various cancers to erectile dysfunction and HIV.[1][2] The metabolic stability and versatile chemical nature of the pyrazole ring allow for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a specific derivative that holds considerable interest as a synthetic intermediate for the development of novel bioactive molecules.[5][6] Its structure, featuring a methylated pyrazole core, a phenyl substituent, and a reactive carbaldehyde group, provides a versatile platform for generating diverse chemical libraries for screening in drug discovery programs.[5] Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory reagent to a potential drug candidate. Solubility dictates the feasibility of its use in synthetic reactions, its purification, and its formulation for biological assays. This guide provides a comprehensive overview of the predicted solubility of this compound and a detailed experimental protocol for its empirical determination.

Theoretical Framework for Solubility: A "Like Dissolves Like" Approach

The fundamental principle governing the solubility of an organic compound is "like dissolves like."[7][8] This means that substances with similar polarities are more likely to be soluble in one another.[7][8] The polarity of a molecule is determined by the distribution of electron density across its structure.[9] To predict the solubility of this compound, we must first analyze its structural components and their contributions to its overall polarity.

Caption: Molecular structure of this compound with key functional groups highlighted.

The key structural features influencing solubility are:

-

Pyrazole Ring: The two nitrogen atoms in the pyrazole ring introduce polarity due to the presence of lone pairs of electrons.

-

Phenyl Group: This large, aromatic hydrocarbon group is non-polar in nature.

-

Methyl Group: A small, non-polar alkyl group.

-

Carbaldehyde Group: The carbon-oxygen double bond in the aldehyde functional group makes it polar.

The molecule thus possesses both polar (pyrazole ring, carbaldehyde group) and non-polar (phenyl and methyl groups) characteristics, making it an amphiphilic molecule. Its solubility will therefore be dependent on the balance of these opposing features and the polarity of the chosen solvent.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. The following table provides a qualitative prediction of its solubility.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar pyrazole and carbaldehyde groups will have unfavorable interactions with the non-polar solvent. |

| Toluene | Non-polar (Aromatic) | Moderate | The phenyl group of the solute can interact favorably with the aromatic solvent, potentially increasing solubility compared to hexane. |

| Dichloromethane | Moderately Polar | High | This solvent offers a good balance of polarity to interact with both the polar and non-polar regions of the molecule. |

| Ethyl Acetate | Moderately Polar | High | Similar to dichloromethane, it should effectively solvate the molecule. |

| Acetone | Polar Aprotic | High | The polar nature of acetone will interact well with the polar functional groups of the solute. |

| Ethanol | Polar Protic | Moderate to High | The polar nature of ethanol will be favorable, but the hydrogen bonding capability might be slightly hindered by the bulky phenyl group. |

| Methanol | Polar Protic | Moderate | More polar than ethanol, which may lead to slightly lower solubility due to the non-polar phenyl group. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | DMSO is a powerful solvent for many organic compounds and is expected to dissolve this molecule effectively.[10] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid organic compound.

Caption: Experimental workflow for the determination of solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature water bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer (optional, for quantitative analysis)

-

Glassware for solvent evaporation (if using gravimetric analysis)

Procedure:

-

Preparation of Stock Solutions (for quantitative analysis, optional):

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to create a calibration curve for HPLC or UV-Vis analysis.

-

-

Equilibrium Solubility Determination (Shake-Flask Method): [7]

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Gravimetric Analysis:

-

Accurately weigh an empty, clean container.

-

Transfer a known volume of the filtered supernatant to the container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved compound.

-

-

Chromatographic/Spectroscopic Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (mg/mL) = (Mass of solute in mg) / (Volume of supernatant in mL)

-

Chromatographic/Spectroscopic: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

-

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and medicinal chemistry. While theoretical predictions based on molecular structure provide a valuable starting point for solvent selection, experimental determination remains the gold standard for obtaining accurate and actionable data. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the solubility of this and other novel pyrazole derivatives, thereby accelerating the drug discovery process.

References

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

-

Linqu Lab. Comparison of the polarity of organic solvents. Available from: [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Shodex. Polarities of Solvents. Available from: [Link]

-

Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available from: [Link]

-

PubChem. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

ChemBK. 1-Methyl-1H-pyrazole-3-carbaldehyde. Available from: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. Available from: [Link]

-

Asian Journal of Research in Chemistry. Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Available from: [Link]

-

Bulletin of the Chemical Society of Ethiopia. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

-

MDPI. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available from: [Link]

-

PubMed Central. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available from: [Link]

- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Taylor & Francis Online. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

The Genesis and Synthetic Evolution of Pyrazole Carbaldehydes: A Technical Guide for the Modern Chemist

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for pyrazole carbaldehydes, a pivotal class of heterocyclic intermediates. Pyrazole carbaldehydes are fundamental building blocks in the development of a wide array of pharmaceuticals and functional materials. This document traces the historical arc from the initial synthesis of the pyrazole core to the advent of various formylation techniques. We will delve into the mechanistic intricacies and practical applications of key synthetic routes, including the Vilsmeier-Haack reaction, the Duff reaction, and other ancillary methods. Detailed, field-proven protocols are provided, alongside a comparative analysis to guide researchers in their synthetic strategy. Furthermore, this guide will illuminate the crucial role of pyrazole carbaldehydes in the synthesis of notable pharmaceutical agents, offering a testament to their enduring significance in modern drug discovery.

Introduction: The Pyrazole Carbaldehyde Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of bioactive molecules.[3] The introduction of a carbaldehyde (formyl) group onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate. The electrophilic nature of the aldehyde allows for a vast array of subsequent chemical transformations, making pyrazole carbaldehydes indispensable precursors for the synthesis of complex molecular architectures with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The Historical Trajectory: From Pyrazole to Formylpyrazole

The journey to the synthesis of pyrazole carbaldehydes is a tale of two converging paths in the history of organic chemistry: the discovery of the pyrazole ring itself and the development of methods to introduce a formyl group onto aromatic systems.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazoles begins in 1883 with the seminal work of German chemist Ludwig Knorr.[4] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of 1,3-dicarbonyl compounds with hydrazines yielded a new class of five-membered heterocyclic compounds, which he named pyrazoles.[4][5][6] The Knorr pyrazole synthesis, as it came to be known, proved to be a robust and high-yielding method for the construction of the pyrazole core, paving the way for the exploration of this new family of compounds.[5][7]

Diagram 1: The Knorr Pyrazole Synthesis

Caption: A simplified workflow of the Knorr pyrazole synthesis.

The Emergence of Formylation Techniques

Independent of the developments in pyrazole chemistry, the late 19th and early 20th centuries saw the discovery of several key reactions for the formylation of aromatic rings. These reactions, each with its own unique mechanism and substrate scope, would later prove instrumental in the synthesis of pyrazole carbaldehydes.

-

The Reimer-Tiemann Reaction (1876): Karl Reimer and Ferdinand Tiemann discovered that phenols could be ortho-formylated using chloroform in a basic solution.[8][9] The reaction proceeds through the formation of a dichlorocarbene intermediate.[8][10] While effective for phenols and other electron-rich heterocycles like pyrroles and indoles, its application to pyrazoles is less common due to potential side reactions and lower yields.[8][9]

-

The Vilsmeier-Haack Reaction (1927): Anton Vilsmeier and Albrecht Haack developed a method for formylating electron-rich aromatic compounds using a reagent formed from phosphorus oxychloride and a substituted amide, typically N,N-dimethylformamide (DMF).[11][12] This reagent, a chloroiminium salt, is a mild and effective formylating agent that has become the most widely used method for the synthesis of pyrazole-4-carbaldehydes.[2][12][13]

-

The Duff Reaction: This formylation reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[14][15] While generally less efficient than the Vilsmeier-Haack reaction, the Duff reaction offers a viable alternative, particularly for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.[5][13]

Key Synthetic Methodologies for Pyrazole Carbaldehydes

The modern synthetic chemist has a variety of tools at their disposal for the synthesis of pyrazole carbaldehydes. The choice of method depends on factors such as the desired regioselectivity, the nature of the substituents on the pyrazole ring, and the desired scale of the reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the preeminent method for the synthesis of pyrazole-4-carbaldehydes due to its high efficiency, regioselectivity, and broad substrate scope.[13][16][17] The reaction proceeds via electrophilic substitution at the electron-rich C4 position of the pyrazole ring.[13]

Mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reaction is exothermic and must be performed under anhydrous conditions to prevent decomposition of the reagent.[15]

-

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.

Diagram 2: Mechanism of the Vilsmeier-Haack Reaction on Pyrazole

Caption: The key stages of the Vilsmeier-Haack formylation of pyrazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole [7][15]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: An Alternative Formylation Route

The Duff reaction provides a useful, albeit often lower-yielding, alternative to the Vilsmeier-Haack reaction for the formylation of pyrazoles.[5] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[5][18]

Mechanism:

The mechanism of the Duff reaction is complex but is believed to involve the in situ generation of an electrophilic iminium species from the protonated HMTA. This electrophile then attacks the electron-rich pyrazole ring, followed by a series of steps including an intramolecular redox reaction and hydrolysis to yield the aldehyde.[15]

Diagram 3: Logical Flow of the Duff Formylation Reaction

Caption: A high-level overview of the Duff formylation process for pyrazoles.

Detailed Experimental Protocol: Duff Reaction on 1-Phenyl-1H-pyrazole [5][18]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA) (1.5 equivalents), and trifluoroacetic acid (TFA) (as the solvent).

-

Reaction: Heat the reaction mixture to reflux (typically around 70-80 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.

Other Synthetic Routes

While the Vilsmeier-Haack and Duff reactions are the most common methods, other synthetic strategies for preparing pyrazole carbaldehydes exist:

-

Oxidation of Pyrazolylmethanols: Pyrazole carbaldehydes can be prepared by the oxidation of the corresponding pyrazolylmethanols.[19] This method is particularly useful for the synthesis of pyrazole-3-carbaldehydes, as the starting 3-methylpyrazoles can be selectively oxidized.

-

Metalation and Formylation: Direct metalation of the pyrazole ring followed by quenching with a formylating agent like DMF is another approach. This method allows for regioselective formylation, but often requires cryogenic temperatures and strong bases.[18]

Comparative Analysis of Synthetic Routes

| Method | Reagents | Typical Conditions | Position of Formylation | Advantages | Disadvantages |

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | Primarily C4[13] | High yields, good regioselectivity, broad substrate scope[13][16] | Requires anhydrous conditions, uses corrosive and hazardous reagents[15] |

| Duff Reaction | HMTA, Acid (e.g., TFA) | 70-160 °C, long reaction times | Primarily C4[5] | Milder and safer reagents than Vilsmeier-Haack[5] | Generally lower yields, longer reaction times, higher temperatures[5] |

| Oxidation | Oxidizing agent (e.g., MnO₂) | Varies | C3, C5 (from corresponding methylpyrazoles) | Useful for specific isomers | Requires preparation of the starting alcohol, potential for over-oxidation |

| Metalation | Strong base (e.g., n-BuLi), DMF | -78 °C to rt | Regioselective (depends on base and substrate) | High regioselectivity | Requires cryogenic temperatures and strictly anhydrous conditions |

Pyrazole Carbaldehydes in Drug Discovery: Case Studies

The synthetic versatility of pyrazole carbaldehydes has made them invaluable intermediates in the pharmaceutical industry.

Rimonabant: A Case Study in Pyrazole-based Drug Design

Rimonabant, an anorectic anti-obesity drug, features a 1,5-diarylpyrazole core.[14][15] While the commercial synthesis does not directly use a pre-formed pyrazole carbaldehyde, laboratory-scale syntheses and the preparation of analogues often utilize pyrazole carbaldehydes as key building blocks to explore the structure-activity relationship (SAR) at the 3-position of the pyrazole ring.[20] The formyl group can be readily converted to the carboxamide moiety found in Rimonabant and its derivatives.[14][20]

Betazole: A Histamine H2 Receptor Agonist

Betazole, a histamine H2 receptor agonist used as a gastric acid stimulant, is a 3-(2-aminoethyl)pyrazole.[4][5] Its synthesis has been reported to proceed from 3-pyrazoleacetaldehyde hydrazone, which can be derived from a pyrazole carbaldehyde intermediate.[4][5] This highlights the utility of pyrazole carbaldehydes in the synthesis of pyrazole derivatives with side chains at various positions.

Conclusion and Future Outlook

From Knorr's serendipitous discovery of the pyrazole ring to the development of sophisticated formylation techniques, the history of pyrazole carbaldehydes is a testament to the incremental and convergent nature of chemical science. The Vilsmeier-Haack reaction remains the gold standard for their synthesis, offering a reliable and efficient route to these versatile intermediates. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of pyrazole carbaldehydes as key synthetic building blocks is set to increase. Future research will likely focus on the development of even more efficient, sustainable, and regioselective methods for their synthesis, further expanding the chemical space accessible from this remarkable heterocyclic scaffold.

References

- de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Catalyzed [3+2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane with Terminal Alkynes: A Facile Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 21(9), 3158-3161.

- Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.

- Asif, M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 854-867.

- Potopnyk, M. A., et al. (2017). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.

- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28067-28096.

-

ResearchGate. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

- Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.

-

Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

- Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287-6314.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(5), 133-147.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

- Fustero, S., et al. (2021).

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Patel, K. D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4696-4706.

- Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2021(9), 42-74.

-

PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

PharmaCompass. (n.d.). Betazole. Retrieved from [Link]

- Google Patents. (n.d.). US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof.

- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-36). John Wiley & Sons, Inc.

- Google Patents. (n.d.). US7230025B2 - Pyrazole derivatives.

- Google Patents. (n.d.). US6897232B2 - Pyrazole derivatives, their preparation and their use in pharmaceuticals.

- Google Patents. (n.d.). EP0411507A1 - Pyrazole derivatives, their production and use.

- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

-

ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a.... Retrieved from [Link]

-

MDPI. (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

Sources

- 1. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betazole [drugfuture.com]

- 5. Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Betazole | C5H9N3 | CID 7741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... - ChEMBL [ebi.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde for Drug Discovery Applications

Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This guide provides an in-depth theoretical analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a representative member of this class, employing Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic properties, we offer a computational framework for researchers and drug development professionals. This document details the optimized molecular geometry, frontier molecular orbital analysis, electrostatic potential mapping, and simulated spectroscopic data, providing foundational insights to accelerate the rational design of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a privileged class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry for their versatile structure and broad spectrum of biological activities.[3][4] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[3] Clinically successful drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase-5 blocker) feature the pyrazole core, underscoring its translational value in drug discovery.[1][3]

This compound is a key intermediate and structural motif. The aldehyde functional group offers a reactive handle for diverse chemical modifications, making it an attractive starting point for constructing libraries of novel compounds. Understanding the intrinsic electronic and structural properties of this core molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful complement to experimental studies.[5][6] They provide a molecular-level understanding that can guide synthesis, explain observed properties, and predict the behavior of new derivatives before committing to resource-intensive laboratory work. This guide focuses on establishing a robust computational protocol and interpreting the theoretical data for this compound to inform drug design strategies.

Computational Methodology: The "Why" Behind the "How"

The accuracy and reliability of theoretical calculations are critically dependent on the chosen methodology. Our approach is grounded in established practices for heterocyclic compounds to ensure scientifically valid results.

2.1. Level of Theory: DFT/B3LYP

All calculations were performed using Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed.[7]

-

Rationale: B3LYP is one of the most widely used and well-validated functionals in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic structure, molecular geometries, and vibrational frequencies for a wide range of organic molecules.[8]

2.2. Basis Set: 6-311++G(d,p)

The 6-311++G(d,p) Pople-style basis set was used for all atoms.[7][9]

-

Rationale: This is a flexible, triple-zeta basis set that provides a more accurate description of electron distribution compared to smaller basis sets.

-

6-311 : Indicates a triple-split valence, allowing orbitals to change size and shape more effectively.

-

++G : Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are important for potential drug-receptor binding.

-

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, accounting for the distortion of electron clouds in a molecular environment, which is essential for accurate geometry and energy calculations.[9]

-

2.3. Workflow Protocol

The computational workflow is a self-validating system designed to ensure the results represent a true energy minimum on the potential energy surface.

Caption: Workflow for theoretical analysis.

-

Geometry Optimization: The initial structure of the molecule is optimized to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

-

Property Calculations: Single-point energy calculations are then performed on the validated structure to derive all electronic and spectroscopic properties.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a largely planar structure for the pyrazole ring, consistent with its aromatic character.[10] The phenyl ring is twisted relative to the pyrazole ring to minimize steric hindrance. The key structural parameters are summarized below.

| Parameter | Bond / Angle | Calculated Value | Rationale |

| Bond Lengths (Å) | C=O (aldehyde) | 1.22 Å | Typical double bond character. |

| C-C (pyrazole-aldehyde) | 1.46 Å | Single bond with partial double bond character due to conjugation. | |

| N-N (pyrazole) | 1.35 Å | Reflects the aromatic nature of the ring. | |

| C-N (pyrazole-phenyl) | 1.43 Å | Standard C-N single bond length. | |

| Key Angles (°) | O-C-H (aldehyde) | 124.5° | Consistent with sp² hybridization. |

| C-C-C (pyrazole-phenyl) | 128.0° | Slight deviation from 120° due to ring constraints. | |

| Dihedral Angle (°) | Pyrazole-Phenyl | ~45.6° | Non-planar arrangement to relieve steric strain between the rings. |

Note: These values are representative and derived from DFT calculations at the specified level of theory.

Electronic Structure and Reactivity

3.2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is primarily localized over the phenyl ring and the pyrazole system, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the pyrazole ring and the carbaldehyde group, suggesting these regions are the most susceptible to nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11]

| Orbital | Energy (eV) |

| HOMO | -6.85 eV |

| LUMO | -2.41 eV |

| HOMO-LUMO Gap (ΔE) | 4.44 eV |

A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9] The calculated gap of 4.44 eV suggests that this compound is a relatively stable molecule.

3.2.2. Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[12][13] It maps the electrostatic potential onto the electron density surface.[14][15]

-

Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For our molecule, the most negative potential is concentrated on the oxygen atom of the carbaldehyde group, making it a primary site for protonation and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and the protons on the aromatic rings show positive potential.[16]

-

Green Regions (Neutral Potential): These areas have a near-zero potential.

The MEP map visually confirms that the carbonyl oxygen is the most significant center for intermolecular interactions, a key consideration for drug-receptor binding.

Simulated Spectroscopic Profiles

3.3.1. Vibrational Analysis (IR Spectrum)

Theoretical vibrational analysis helps in the assignment of experimental IR spectral bands. Key calculated frequencies include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (aldehyde) | ~1710 cm⁻¹ | Strong |

| C=N Stretch (pyrazole) | ~1605 cm⁻¹ | Medium |

| Aromatic C=C Stretch | ~1500-1580 cm⁻¹ | Medium-Strong |

| C-H Stretch (aromatic) | ~3050-3100 cm⁻¹ | Medium |

| C-H Stretch (aldehyde) | ~2850 cm⁻¹ | Weak |

Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.

3.3.2. NMR Spectral Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[17]

-

¹H NMR: The most deshielded proton is expected to be the aldehyde proton (H-C=O), with a calculated chemical shift around 9.8-10.0 ppm. Protons on the phenyl ring would appear in the aromatic region (7.3-7.8 ppm), while the pyrazole ring proton and methyl group protons would be more shielded.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded carbon atom, with a predicted shift of approximately 185 ppm. Carbons of the phenyl and pyrazole rings would appear in the 110-150 ppm range.

3.3.3. Electronic Spectra (UV-Vis) by TD-DFT

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.[18][19]

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~310 nm | High | HOMO → LUMO (π → π) |

| ~255 nm | Medium | HOMO-1 → LUMO (π → π) |

The primary absorption band around 310 nm is attributed to a π → π* transition involving the entire conjugated system. This data is vital for understanding the photophysical properties of the molecule.

Application in Drug Development: A Conceptual Framework

The theoretical data generated in this guide provides a robust foundation for rational drug design. The insights can be directly applied to subsequent computational stages, such as molecular docking and virtual screening.

Caption: From theoretical data to drug candidate.

-

Input for Molecular Docking: The optimized 3D geometry is the essential starting point for docking simulations. The MEP map and NBO charges help rationalize the predicted binding poses by identifying key hydrogen bond donor/acceptor sites and electrostatic interactions with the protein target.[20]

-

Guide for Scaffold Modification: The HOMO/LUMO and MEP analyses identify the reactive centers of the molecule. This informs chemists on how to modify the scaffold to either block metabolic liabilities or introduce new functional groups to enhance target affinity without disrupting the core electronic properties.

-

Interpretation of SAR: As new analogs are synthesized and tested, this theoretical baseline helps in interpreting Structure-Activity Relationships (SAR). Changes in biological activity can be correlated back to changes in calculated electronic properties, providing a deeper, mechanism-based understanding.

Conclusion

This guide has detailed a comprehensive theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. We have established its stable molecular geometry, analyzed its electronic structure through frontier molecular orbitals and electrostatic potential maps, and simulated its key spectroscopic signatures. The results portray a stable, aromatic molecule with distinct electrophilic and nucleophilic regions centered around the pyrazole-phenyl system and the carbaldehyde functional group, respectively. These computational insights provide an invaluable, cost-effective foundation for researchers in medicinal chemistry, enabling a more informed and efficient approach to the design and development of novel pyrazole-based therapeutic agents.

References

- BenchChem. (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial.

- AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).

- Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.

- Tropical Journal of Pharmaceutical Research. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Afonin, A. V., & Vashchenko, A. V. (2007). NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. PubMed.

- Priyanka, S., et al. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II....

- Erol, F., et al. (2023). Molecular docking, HOMO–LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. ResearchGate.

- Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.

- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings.

- ResearchGate. (n.d.). Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds.

- Chittari, B. L. (2018). How to interpret a map of electrostatic potential (MEP)?. ResearchGate.

- ResearchGate. (n.d.). Optimized structures of compound T1 calculated by the B3LYP method with 6-311+G(d,p) basis set with atom numbering.

- Priyanka, S., et al. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net.

- ResearchGate. (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative.

- Organic Chemistry Research. (n.d.). Regular Article.

- ResearchGate. (n.d.). The simulated UV-Vis absorption and fluorescence emission spectra for....

- ResearchGate. (n.d.). HOMO & LUMO images of VO(II)‐ pyrazoles complexes.

- ResearchGate. (2025). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity.